2,6-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
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Overview
Description
2,6-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a synthetic compound with the molecular formula C19H22N2O5S and a molecular weight of 390.45338 . It belongs to a class of quinoline derivatives.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.45338 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Copper(II)-Catalyzed Remote Sulfonylation
The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position has been developed, utilizing stable and safe sodium sulfinates as sulfide sources. This method generates environmentally benign byproducts and offers a more environmentally friendly alternative to previous methods. The synthesized N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives obtained through this process highlight the applicability of such compounds in synthesizing less unpleasantly odorous and more environmentally sustainable chemical products (Xia et al., 2016).
Antimalarial and COVID-19 Potential
A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives explored their potential in producing aminothiazole, aminooxazole, and various other derivatives. These compounds demonstrated significant in vitro antimalarial activity and were characterized for their ADMET properties. Furthermore, the study extended to theoretical calculations and molecular docking studies to assess the compounds' efficacy against Plasmepsin-1 and Plasmepsin-2, important for malaria, and main protease and Spike Glycoprotein of SARS-CoV-2, indicating potential applications in COVID-19 research (Fahim & Ismael, 2021).
Synthetic Pathways and Electrophysiological Activity
Research into synthetic pathways for producing dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines has yielded compounds with significant cardiac electrophysiological activity. These compounds represent a new class of selective class III agents, indicating potential applications in cardiac arrhythmia treatment (Stuart et al., 1987).
PI3K Inhibitors and Anticancer Agents
The discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere highlights the potential therapeutic applications of sulfonamide derivatives in cancer treatment. The synthesized compounds exhibited potent antiproliferative activities in vitro and significant inhibition of the PI3K/AKT/mTOR pathway in tumor growth models (Shao et al., 2014).
Hypoxia-Selective Cytotoxines
A new series of quinoxaline 1,4-dioxides, structurally related to benzotriazine tirapazamine, were synthesized and tested as cytotoxic agents in both oxic and hypoxic cells. These compounds represent a promising direction for the development of hypoxia-selective cytotoxines, potentially useful in targeting tumor cells in low oxygen environments (Monge et al., 1995).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of benzamides, which have been widely used in medical, industrial, biological, and potential drug industries . Benzamides have been known to exhibit a variety of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
Benzamides, in general, are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential antioxidant and antibacterial activities . It may interact with enzymes or receptors involved in these pathways, leading to changes in cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Some benzamides have been shown to exhibit antioxidant and antibacterial activities , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
2,6-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-4-8-17(26-2)18(16)19(22)20-14-9-10-15-13(12-14)6-5-11-21(15)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXXSIJTKZNQSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
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